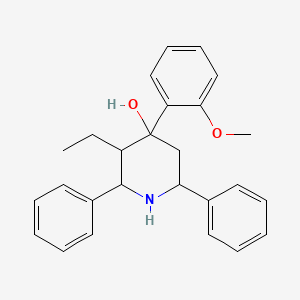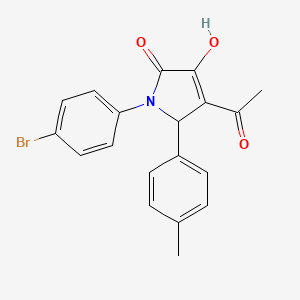![molecular formula C18H17BrClN3O2S B4920129 2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4920129.png)
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as BCTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a potent inhibitor of the calcium-activated chloride channel, which makes it a valuable tool for investigating the physiological and biochemical roles of this channel in various cellular processes. In
科学的研究の応用
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been widely used in scientific research to investigate the role of calcium-activated chloride channels in various physiological and pathological processes. For example, this compound has been shown to inhibit the volume-regulated anion channel in human lung cancer cells, which suggests that this channel may play a role in cancer cell proliferation and migration. This compound has also been used to study the effects of calcium-activated chloride channels on airway smooth muscle contraction, which could have implications for the treatment of asthma and other respiratory diseases.
作用機序
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is a potent inhibitor of the calcium-activated chloride channel, which is involved in a wide range of cellular processes, including membrane excitability, cell volume regulation, and fluid secretion. This compound binds to a specific site on the channel and blocks the flow of chloride ions through the channel pore, which leads to a decrease in intracellular chloride concentration and membrane hyperpolarization. This mechanism of action makes this compound a valuable tool for investigating the physiological and biochemical roles of calcium-activated chloride channels in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific cellular context. For example, this compound has been shown to inhibit the proliferation and migration of human lung cancer cells, which suggests that this compound may have potential as a cancer therapeutic. This compound has also been shown to inhibit airway smooth muscle contraction, which could have implications for the treatment of asthma and other respiratory diseases.
実験室実験の利点と制限
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of the calcium-activated chloride channel, which makes it a valuable tool for investigating the physiological and biochemical roles of this channel in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to have off-target effects on other ion channels, which could complicate the interpretation of experimental results. Additionally, the effects of this compound may vary depending on the specific cellular context, which could limit its usefulness in certain experimental settings.
将来の方向性
For 2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide research include investigating its potential as a cancer therapeutic and exploring the role of calcium-activated chloride channels in the pathogenesis of various diseases.
合成法
The synthesis of 2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 2-bromo-4'-morpholinylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chloro-4-(4-morpholinyl)aniline in the presence of triethylamine to produce the final product. This method is reported to yield this compound with a purity of over 98%, making it suitable for use in scientific research.
特性
IUPAC Name |
2-bromo-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O2S/c19-14-4-2-1-3-13(14)17(24)22-18(26)21-12-5-6-16(15(20)11-12)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXKZFRNXOSLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4920058.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4920064.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920069.png)
![methyl 4-chloro-3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B4920080.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4920084.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4920088.png)

![3-[(5-bromo-2-pyridinyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4920111.png)

![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B4920124.png)
![9-hydroxy-5,5-dimethyl-8,11,15-trioxatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4920140.png)


